N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Reagents: 2-Chlorobenzyl chloride, base (e.g., K2CO3, NaH)
Product: 2-Chlorophenyl-pyridinyl-1,2,3-triazole derivative
Step 4: Formation of the Carboxamide
Reagents: Benzylamine, coupling agent (e.g., EDC, DCC)
Product: N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
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Step 1: Synthesis of 1,2,3-Triazole Core
Reagents: Azide, Alkyne, Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)
Conditions: Room temperature, aqueous or organic solvent
Product: 1,2,3-Triazole derivative
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).
Biology: The compound is used in studies to understand its effects on cellular processes and pathways.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- N-benzyl-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide derivatives
Uniqueness
This compound is unique due to the specific combination of functional groups and its triazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
N-benzyl-1-(2-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-17-8-4-5-9-18(17)27-20(16-10-12-23-13-11-16)19(25-26-27)21(28)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYTMKSWAKFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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